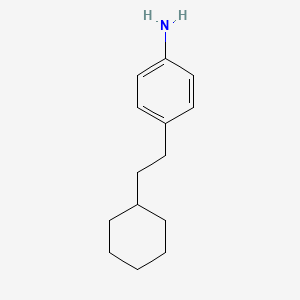
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is a deuterated derivative of 4-chloro-6-methyl-2-methylpyrimidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine typically involves the deuteration of 4-chloro-6-methyl-2-methylpyrimidine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a deuterium source like deuterium gas or deuterated water.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-6-methyl-2-(methyl-d3)-pyrimidine, 4-thio-6-methyl-2-(methyl-d3)-pyrimidine, and 4-alkoxy-6-methyl-2-(methyl-d3)-pyrimidine.
Oxidation Reactions: Products include this compound-5-carboxylic acid.
Reduction Reactions: Products include 4-chloro-6-methyl-2-(methyl-d3)-dihydropyrimidine.
科学研究应用
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties.
相似化合物的比较
Similar Compounds
4-Chloro-6-methyl-2-methylpyrimidine: The non-deuterated form of the compound.
4-Chloro-6-methyl-2-ethylpyrimidine: A similar compound with an ethyl group instead of a methyl group.
4-Chloro-6-methyl-2-(methyl-d2)-pyrimidine: A partially deuterated derivative.
Uniqueness
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is unique due to the presence of three deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.
属性
CAS 编号 |
1185309-13-0 |
|---|---|
分子式 |
C6H7ClN2 |
分子量 |
145.60 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-(trideuteriomethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3/i2D3 |
InChI 键 |
GSXFOGXQLRLSKK-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NC(=CC(=N1)Cl)C |
规范 SMILES |
CC1=CC(=NC(=N1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



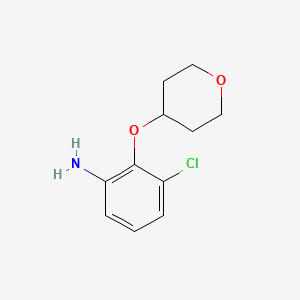

![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
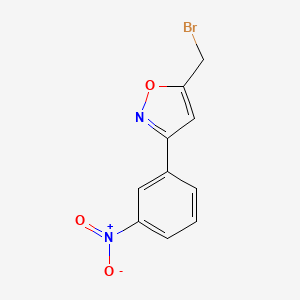


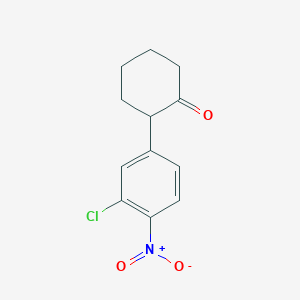

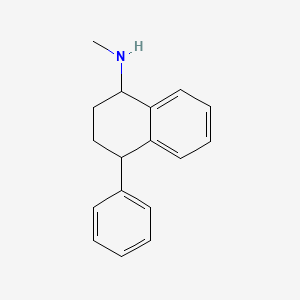
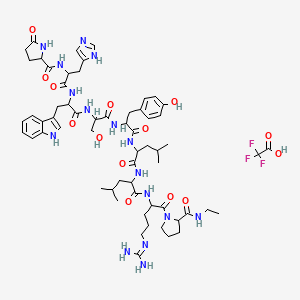

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
